Pyr-pro-arg-pna
Description
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Structure
3D Structure
Properties
IUPAC Name |
N-[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]-1-(5-oxopyrrolidine-2-carbonyl)pyrrolidine-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N8O6/c23-22(24)25-11-1-3-15(19(32)26-13-5-7-14(8-6-13)30(35)36)28-20(33)17-4-2-12-29(17)21(34)16-9-10-18(31)27-16/h5-8,15-17H,1-4,9-12H2,(H,26,32)(H,27,31)(H,28,33)(H4,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPVINHLVHHPBMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCC(=O)N2)C(=O)NC(CCCN=C(N)N)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N8O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Enzymatic Applications of Pyr Pro Arg Pna As a Chromogenic Substrate
Application in Serine Protease Activity Determination
Investigations of Other Arginine-Specific Proteases Using Pyr-Pro-Arg-pNA
This compound is not limited to a single enzyme; its specificity for cleaving after an arginine residue makes it a suitable substrate for a range of proteases. Researchers have employed this compound to investigate the activity of several critical enzymes involved in physiological and pathological processes.
One of the primary enzymes studied using this compound is tryptase , a serine protease released from mast cells. It has been used to characterize and compare tryptase from different species, such as human and guinea pig lung tryptase. nih.govnih.gov
The coagulation cascade is another area where this compound serves as a useful substrate. It has been utilized to determine the kinetic constants of coagulation factor XIa , a key enzyme in the intrinsic pathway of blood coagulation.
Furthermore, this compound is employed in assays for activated protein C (APC) , an enzyme with anticoagulant and anti-inflammatory properties. For instance, it has been used at a concentration of 0.48 mM to measure protein C activity in screening for potential inhibitors. The substrate is also used to assess the activity of other components of the contact activation system, including Factor XIIa and plasma kallikrein (PK) . researchgate.net
Determination of Enzyme Kinetic Parameters (K_m, k_cat) for this compound Cleavage
A crucial aspect of characterizing an enzyme is determining its kinetic parameters, primarily the Michaelis constant (K_m) and the catalytic rate constant (k_cat). These values provide insights into the enzyme's affinity for the substrate and its catalytic efficiency. This compound has been instrumental in quantifying these parameters for several arginine-specific proteases.
For tryptase, kinetic studies have revealed species-specific differences. While guinea pig tryptase exhibits a similar K_m to human tryptase, its k_cat is approximately five-fold lower, indicating a less efficient catalytic activity with this particular substrate. nih.govnih.gov The K_m values for tryptase from both guinea pig and human sources have been reported to be in the range of 0.24 to 0.43 mM.
In the context of blood coagulation, the kinetic parameters for the cleavage of this compound by coagulation factor XIa have been determined to be a K_m of 0.56 mM and a k_cat of 350 s⁻¹.
The following table summarizes the reported kinetic parameters for the cleavage of this compound by various proteases.
| Enzyme | Species | K_m (mM) | k_cat (s⁻¹) | Catalytic Efficiency (k_cat/K_m) (s⁻¹mM⁻¹) |
| Tryptase | Guinea Pig | 0.24 - 0.26 | Not specified | Not specified |
| Tryptase | Human | 0.24 - 0.43 | Not specified | Not specified |
| Coagulation Factor XIa | Not specified | 0.56 | 350 | 625 |
Chemical Synthesis and Derivatization Strategies of Pyr Pro Arg Pna
Methodologies for Pyr-Pro-Arg-pNA Synthesis
The synthesis of this compound can be approached through two primary methodologies: Solid-Phase Peptide Synthesis (SPPS) and Liquid-Phase Peptide Synthesis (LPPS).
Solid-Phase Peptide Synthesis (SPPS) SPPS is the most common and automated method for producing synthetic peptides. biosyn.com The core concept involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble polymeric support, or resin. biosyn.com This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing after each step. biosyn.com
The synthesis of this compound via SPPS typically begins with the attachment of the C-terminal residue to the resin. However, the low nucleophilicity of the p-nitroaniline amine group makes its direct coupling to the first amino acid challenging. nih.gov A more effective strategy involves using a pre-functionalized resin, such as a Rink Amide or Wang resin, to which a pNA analog like 5-amino-2-nitrobenzoic acid (Anb5,2) has been attached. nih.gov The peptide chain is then assembled in the C-to-N direction.
The general SPPS cycle for this compound involves:
Deprotection: Removal of the temporary Nα-protecting group (commonly the Fmoc group) from the preceding amino acid.
Activation and Coupling: The incoming Fmoc-protected amino acid (e.g., Fmoc-Arg(Pbf)-OH) is activated and then coupled to the deprotected N-terminus of the resin-bound peptide.
Washing: The resin is thoroughly washed to remove unreacted reagents and byproducts. This cycle is repeated for Proline and finally for Pyroglutamic acid. The pyroglutamyl residue is typically introduced either by coupling Nα-protected pyroglutamic acid or by using a protected glutamine residue which is cyclized post-synthesis. thieme-connect.de Upon completion of the sequence, the peptide is cleaved from the resin support, and all side-chain protecting groups are removed simultaneously.
Liquid-Phase Peptide Synthesis (LPPS) LPPS, also known as solution-phase synthesis, involves building the peptide chain in a homogenous solution. bachem.com While it lacks the convenient purification steps of SPPS, LPPS allows for the purification of intermediate peptide fragments, which can lead to a purer final product. bachem.com This method is often favored for large-scale synthesis and for shorter peptides or peptide fragments. bachem.com
In an LPPS approach to this compound, peptide fragments can be synthesized and purified separately before being combined in a final coupling step. bachem.com For example, the dipeptide Pyr-Pro could be synthesized and then coupled to a pre-formed Arg-pNA fragment. This modular approach requires careful planning of protecting group strategies to ensure selective deprotection at each stage. bachem.com
| Feature | Solid-Phase Peptide Synthesis (SPPS) | Liquid-Phase Peptide Synthesis (LPPS) |
| Reaction Environment | Heterogeneous (peptide on solid support, reagents in solution) | Homogeneous (all reactants in solution) |
| Purification | Excess reagents removed by washing and filtration. | Requires extraction, precipitation, or chromatography for intermediates. bachem.com |
| Automation | Highly automatable. biosyn.com | Less amenable to full automation. |
| Scalability | Typically used for research to moderate scales. | Well-suited for large-scale industrial production. bachem.com |
| Key Advantage | Speed and ease of purification between cycles. biosyn.com | Allows for purification of intermediates, potentially yielding higher final purity. bachem.com |
Protecting Group Chemistry and Peptide Coupling Techniques in this compound Production
The successful synthesis of this compound hinges on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under specific conditions without affecting others. The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is most prevalent in modern SPPS. bachem.com
Protecting Groups:
Nα-Protection: The Fmoc group is the standard temporary protecting group for the α-amino group of the incoming amino acids. It is stable to acid but is readily removed by a mild base, typically a solution of piperidine (B6355638) in DMF. frontiersin.org
Pyroglutamic Acid (Pyr): Pyroglutamic acid itself does not have a primary amino group and thus does not require Nα-protection when it is the final residue to be coupled. It can be synthesized from glutamic acid or glutamine precursors. thieme-connect.de The synthesis of N-protected pyroglutamic acid derivatives, such as Fmoc-pGlu-OH, often involves the cyclization of the corresponding protected glutamic acid. thieme-connect.de
Proline (Pro): Proline is a secondary amino acid and generally does not require side-chain protection.
Arginine (Arg): The guanidinium (B1211019) side chain of arginine is highly basic and requires robust protection to prevent side reactions. In Fmoc-based synthesis, common protecting groups include Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). peptide.com Pbf is the most acid-labile of these and is often preferred as it requires less harsh acidic conditions for final cleavage, minimizing potential side reactions. peptide.com
p-Nitroanilide (pNA): The pNA moiety itself is generally stable to the conditions of Fmoc-SPPS. The primary challenge lies in its initial incorporation, as the aromatic amine is a weak nucleophile due to the electron-withdrawing nitro group. nih.gov
Peptide Coupling Techniques: The formation of the amide bond between amino acids requires the activation of the carboxyl group of the incoming amino acid.
Carbodiimide-based Reagents: Diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (B1669883) (DCC) are common activators, often used in conjunction with an additive like OxymaPure® or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress racemization and improve efficiency.
Onium Salt-based Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling agents. peptide.com They react with the Fmoc-amino acid to form an active ester in situ, which then rapidly reacts with the free amine of the peptide chain. These are often used for difficult couplings, such as those involving sterically hindered amino acids or after proline. frontiersin.orgpeptide.com
| Amino Acid | Nα-Protection | Side-Chain Protection | Common Coupling Reagents |
| Pyroglutamic Acid | N/A (if coupled last) or Fmoc | N/A | HATU, HBTU, DIC/Oxyma |
| Proline | Fmoc | N/A | HATU, HBTU, DIC/Oxyma |
| Arginine | Fmoc | Pbf, Pmc | HATU, HBTU, DIC/Oxyma |
Optimization of Synthesis for Research-Grade this compound
Achieving research-grade purity (>95%) for this compound requires careful optimization of the synthesis and purification protocols.
Synthesis Optimization:
Resin Choice: The choice of resin is critical. For SPPS, a Rink Amide resin is suitable for generating the C-terminal amide linkage to pNA. The resin's swelling properties in the synthesis solvent (typically DMF or NMP) are important for reaction kinetics; a resin that swells well allows better diffusion of reagents. peptide.com
Coupling Conditions: Difficult couplings, such as coupling any amino acid to the secondary amine of proline, may require extended reaction times, double coupling protocols, or the use of more potent activators like HATU. frontiersin.org Monitoring the completion of the coupling reaction using a colorimetric test (e.g., the Kaiser test) is crucial, although it is not effective for secondary amines like proline.
Cleavage Cocktail: After chain assembly, the peptide must be cleaved from the resin and the side-chain protecting groups removed. This is typically achieved with a strong acid, most commonly trifluoroacetic acid (TFA). peptide.com The cleavage cocktail must also include "scavengers" to trap the reactive carbocations generated from the cleavage of protecting groups (like the Pbf group from arginine), preventing them from re-attaching to electron-rich amino acids like tryptophan (if present) or causing other side reactions. peptide.com Common scavengers include triisopropylsilane (B1312306) (TIS), water, and dithiothreitol (B142953) (DDT).
Purification and Characterization: The crude peptide obtained after cleavage is a mixture containing the desired product along with truncated or modified sequences.
Purification: The primary method for purifying the crude this compound is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). pnas.org This technique separates peptides based on their hydrophobicity. A gradient of an organic solvent (like acetonitrile) in water, both typically containing a small amount of an ion-pairing agent like TFA, is used to elute the peptides from a C18 column. Fractions are collected and analyzed for purity.
Characterization: The identity and purity of the final product must be confirmed. Mass Spectrometry (MS), such as Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF), is used to verify the molecular weight of the synthesized peptide. nih.gov Analytical RP-HPLC is used to determine the final purity of the pooled fractions.
| Parameter | Optimization Strategy | Purpose |
| Coupling Reagent | Use HATU or HBTU for difficult couplings. | To improve efficiency and minimize incomplete reactions. frontiersin.orgpeptide.com |
| Reaction Time | Extend coupling times or perform double couplings. | To drive difficult reactions to completion. |
| Cleavage Cocktail | Include scavengers like TIS and water in the TFA mixture. | To prevent side reactions and degradation of the peptide during cleavage. peptide.com |
| Purification | Utilize RP-HPLC with an appropriate gradient. | To separate the target peptide from synthesis-related impurities. pnas.org |
Specificity Profiling of Pyr Pro Arg Pna with Diverse Proteases
Comparative Substrate Specificity Studies of Pyr-Pro-Arg-pNA Against Other Peptide Substrates
The utility of a synthetic substrate is best understood by comparing its performance with other known substrates against a panel of enzymes. The kinetic parameters, Michaelis constant (Kₘ) and catalytic rate constant (kcat), provide a measure of the substrate's affinity for the enzyme's active site and the efficiency of the catalytic process, respectively.
This compound has been utilized to determine the kinetic constants for several proteases. For instance, with human and guinea pig tryptase, the Kₘ values are in the range of 0.24–0.43 mM. nih.gov In the case of coagulation factor XIa, this compound exhibits a Kₘ of 0.56 mM and a kcat of 350 s⁻¹. nih.gov
To contextualize these values, a comparison with other peptide substrates is essential. For example, a similar substrate, Chromozym TH (Z-Gly-Pro-Arg-pNA), is known to be sensitive to thrombin. oup.com The table below presents kinetic data for various peptide substrates, including those with structural similarities to this compound, across a range of serine proteases. This comparative data highlights the relative specificity and efficiency of this compound.
| Substrate | Protease | Kₘ (mM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |
| This compound | Human Tryptase | 0.24 - 0.43 | - | - |
| This compound | Guinea Pig Tryptase | 0.24 - 0.26 | - | - |
| This compound | Coagulation Factor XIa | 0.56 | 350 | 6.25 x 10⁵ |
| N-CBZ-Gly-Pro-Arg-pNA | Trypsin | - | - | - |
| N-Suc-Ala-Ala-Pro-Phe-pNA | Chymotrypsin | - | - | - |
| S-2238 (H-D-Phe-Pip-Arg-pNA) | Thrombin | - | - | - |
| S-2222 (N-Bz-Ile-Glu-Gly-Arg-pNA) | Factor Xa | - | - | - |
| S-2251 (H-D-Val-Leu-Lys-pNA) | Plasmin | - | - | - |
Kₘ (Michaelis constant) indicates the substrate concentration at which the reaction rate is half of the maximum. A lower Kₘ suggests a higher affinity of the enzyme for the substrate. kcat (catalytic rate constant) represents the number of substrate molecules converted to product per enzyme molecule per second. The kcat/Kₘ ratio is a measure of the enzyme's catalytic efficiency.
Structural Determinants of Enzyme Recognition and Binding for this compound
The interaction between a protease and its substrate is a highly specific process governed by the three-dimensional structures of both molecules. The amino acid sequence of the substrate, particularly the residues at the P1, P2, and P3 positions (following the nomenclature of Schechter and Berger), plays a crucial role in binding to the complementary S1, S2, and S3 pockets in the enzyme's active site. purdue.edu
P1 Position: Arginine The arginine residue at the P1 position of this compound is a primary determinant of its specificity for trypsin-like serine proteases. purdue.edu These proteases possess a deep S1 specificity pocket containing a negatively charged residue, typically aspartic acid, at the bottom. purdue.edu This aspartate residue forms a salt bridge with the positively charged guanidinium (B1211019) group of the P1 arginine, anchoring the substrate in the correct orientation for catalysis. nih.gov The importance of this interaction is highlighted by studies where mutating the P1 arginine to a non-charged residue like alanine (B10760859) abolishes inhibition of trypsin by certain inhibitors. researchgate.net
P2 Position: Proline The proline residue at the P2 position introduces a rigid kink in the peptide backbone. oup.com The constrained conformation of the Xaa-Pro peptide bond can influence the substrate's susceptibility to proteolysis. oup.com While proline is generally not favored at the cleavage site itself (P1 or P1'), its presence at the P2 position can be tolerated and in some cases even promote cleavage by certain proteases. oup.com For instance, in the case of elastase, a proline at the P2 position does not hinder substrate binding. oup.com The S2 subsite of some proteases, like thrombin, shows a strong preference for proline. nih.gov This preference is attributed to the hydrophobic nature and the specific geometric constraints of the S2 pocket that can accommodate the pyrrolidine (B122466) ring of proline.
Selectivity of this compound Towards Different Serine Protease Families
Serine proteases are a large family of enzymes that can be broadly classified based on their substrate specificity, primarily determined by the nature of their S1 pocket. The two major subfamilies are the trypsin-like proteases, which cleave after basic residues like arginine and lysine (B10760008), and the chymotrypsin-like proteases, which prefer large hydrophobic residues such as phenylalanine, tyrosine, and tryptophan at the P1 position.
Given its P1 arginine, this compound is expected to be a selective substrate for the trypsin-like family of serine proteases. This family includes enzymes involved in digestion (trypsin), blood coagulation (thrombin, factor XIa), fibrinolysis (plasmin), and inflammation (tryptase). nih.gov
The available kinetic data supports this selectivity. As previously mentioned, this compound is effectively hydrolyzed by tryptase and factor XIa, both of which are trypsin-like proteases. nih.gov In contrast, proteases from the chymotrypsin-like family would not be expected to efficiently cleave this compound due to the incompatibility of the positively charged P1 arginine with their hydrophobic S1 pocket.
Comparative studies using a variety of chromogenic substrates further illustrate this selectivity. For instance, substrates with a P1 arginine or lysine are readily cleaved by trypsin, thrombin, and plasmin, while substrates with a P1 phenylalanine are specific for chymotrypsin. oup.comnih.gov The table below summarizes the expected reactivity of this compound with different serine protease families.
| Serine Protease Family | Representative Enzymes | P1 Specificity | Expected Reactivity with this compound |
| Trypsin-like | Trypsin, Thrombin, Factor XIa, Plasmin, Tryptase | Basic (Arg, Lys) | High |
| Chymotrypsin-like | Chymotrypsin, Elastase | Large Hydrophobic (Phe, Tyr, Trp) | Low to None |
The specificity of this compound for trypsin-like proteases makes it a valuable reagent for the specific assay of these enzymes in complex biological samples, where multiple proteases may be present.
Investigation of Protease Inhibition Mechanisms Using Pyr Pro Arg Pna
Determination of Inhibitor Constants (K_i, IC50) in Pyr-Pro-Arg-pNA-Based Assays
The evaluation of a potential protease inhibitor's efficacy begins with the determination of its inhibitor constants, primarily the half-maximal inhibitory concentration (IC50) and the inhibition constant (K_i).
The IC50 value represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined experimental conditions. In a typical assay using this compound, a fixed concentration of the target protease and the substrate are incubated with a range of inhibitor concentrations. The enzymatic reaction rate is measured by monitoring the increase in absorbance from the released pNA. The resulting data allows for the plotting of an inhibition curve (enzyme activity vs. inhibitor concentration), from which the IC50 value is determined. youtube.com However, IC50 values are highly dependent on the assay conditions, including the concentrations of the enzyme and the substrate, making them difficult to compare directly across different studies. youtube.com
The K_i value, or inhibition constant, is a more fundamental and intrinsic measure of an inhibitor's potency. It represents the dissociation constant of the enzyme-inhibitor complex, with a lower K_i value indicating a higher binding affinity between the inhibitor and the enzyme. researchgate.net Unlike the IC50, the K_i is an absolute value that is independent of substrate concentration. youtube.com
For reversible inhibitors, the K_i can be calculated from the experimentally determined IC50 value using the Cheng-Prusoff equation. The specific form of the equation depends on the mechanism of inhibition. For competitive inhibition, the relationship is:
K_i = IC50 / (1 + [S]/K_m)
where [S] is the concentration of the substrate (this compound) and K_m is the Michaelis-Menten constant of the enzyme for that substrate. researchgate.net This calculation is essential for standardizing the comparison of inhibitor potencies. youtube.comnih.gov
Table 1: Example Data for IC50 and K_i Determination for Hypothetical Inhibitors of Tryptase This table presents illustrative data for educational purposes and does not represent actual experimental results.
Assay Conditions: Tryptase [25 nM], this compound [0.25 mM], Tryptase K_m for this compound [0.25 mM]
| Inhibitor | Experimental IC50 (µM) | Inhibition Mechanism | Calculated K_i (µM) |
| Inhibitor A | 10 | Competitive | 5.0 |
| Inhibitor B | 25 | Competitive | 12.5 |
| Inhibitor C | 5 | Non-competitive | 5.0 |
Characterization of Protease Inhibitor Specificity and Potency using this compound
Beyond determining the potency against a single target, this compound-based assays are instrumental in characterizing an inhibitor's specificity. Specificity refers to an inhibitor's ability to selectively bind to its intended target protease over other, often structurally related, proteases. This is a crucial parameter in drug development to minimize off-target effects. nih.gov
To assess specificity, an inhibitor is tested against a panel of different proteases. This compound can be used as the substrate for any protease in the panel that efficiently cleaves it, such as tryptase and coagulation factor XIa. glpbio.com By determining the K_i value of the inhibitor for each protease, a quantitative measure of its selectivity can be established. An inhibitor with high specificity will exhibit a significantly lower K_i for its primary target compared to other proteases. nih.gov
The potency of an inhibitor is directly reflected by its K_i value; a lower K_i signifies a more potent inhibitor because a lower concentration is needed to inhibit the enzyme. youtube.com Screening assays often identify multiple compounds that inhibit a target protease, and comparing their K_i values allows researchers to rank them by potency and select the most promising candidates for further development. nih.govresearchgate.net
Table 2: Specificity Profile of a Hypothetical Inhibitor ("Inhibitor X") Using a this compound Assay This table presents illustrative data for educational purposes and does not represent actual experimental results.
| Protease Target | K_m for this compound (mM) | Experimental IC50 of Inhibitor X (µM) | Calculated K_i of Inhibitor X (µM) | Selectivity Ratio (K_i, Protease / K_i, Tryptase) |
| Tryptase | 0.25 | 0.1 | 0.05 | 1 |
| Factor XIa | 0.56 | 15 | 7.2 | 144 |
| Other Serine Protease | 0.40 | >100 | >50 | >1000 |
The high selectivity ratio indicates that Inhibitor X is significantly more potent against Tryptase than against Factor XIa or other tested proteases.
Elucidation of Inhibitor Mechanisms (e.g., Competitive, Non-Competitive) through Kinetic Analyses with this compound
Understanding how an inhibitor works, its mechanism of action, is fundamental to inhibitor design and optimization. Kinetic analyses using this compound are a primary method for elucidating these mechanisms, most commonly distinguishing between competitive and non-competitive inhibition. nih.gov This is achieved by measuring the initial rates of the enzymatic reaction at varying concentrations of the substrate (this compound) in both the absence and presence of a fixed concentration of the inhibitor.
Competitive Inhibition: A competitive inhibitor reversibly binds to the enzyme's active site, the same site where the substrate binds. The inhibitor and substrate are therefore in direct competition. In the presence of a competitive inhibitor, the apparent affinity of the enzyme for its substrate decreases. This is observed as an increase in the apparent Michaelis-Menten constant (K_m_app > K_m). However, since the inhibitor's binding is reversible, its effect can be overcome by sufficiently high concentrations of the substrate. Consequently, the maximum reaction velocity (V_max) remains unchanged.
Non-competitive Inhibition: A non-competitive inhibitor binds to the enzyme at a site other than the active site (an allosteric site). This binding event alters the enzyme's conformation, reducing its catalytic efficiency without preventing the substrate from binding. As a result, a non-competitive inhibitor reduces the V_max of the reaction (V_max_app < V_max). Because the inhibitor does not compete with the substrate for the active site, it does not affect the enzyme's binding affinity for the substrate, and the K_m remains unchanged.
The data from these kinetic experiments are often visualized using a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]), which allows for a clear graphical determination of the inhibition mechanism based on changes in the plot's intercepts and slope.
Table 3: Effect of Inhibition Mechanism on Kinetic Parameters in a this compound Assay
| Inhibition Mechanism | Effect on K_m | Effect on V_max | Description |
| Competitive | Increases | Unchanged | Inhibitor competes with this compound for the active site. |
| Non-competitive | Unchanged | Decreases | Inhibitor binds to an allosteric site, reducing enzyme efficiency. |
Role of Pyr Pro Arg Pna in Elucidating Biochemical Pathways and Processes
Insights into Proteolytic Enzyme Involvement in Cell Signaling Pathways
Proteolytic enzymes, or proteases, are no longer viewed merely as degradative agents but as crucial signaling molecules that regulate a vast array of physiological and pathological processes. researchgate.netnih.gov Their signaling function is often irreversible and is transmitted through the specific cleavage of protein substrates, which can lead to their activation, inactivation, or modulation of function. nih.gov Protease signaling can occur over long distances, between infiltrating and target cells, or via cell-surface receptors. researchgate.net
A primary mechanism by which proteases exert their signaling effects is through the activation of a specific family of G-protein-coupled receptors (GPCRs) known as Protease-Activated Receptors (PARs). nih.govwikipedia.orgportlandpress.com There are four main types of PARs in mammals (PAR1-4). nih.gov They are activated when a protease, such as thrombin or tryptase, cleaves a specific site on the receptor's extracellular N-terminus. portlandpress.comresearchgate.net This cleavage unmasks a new N-terminal sequence that acts as a "tethered ligand," binding to the receptor itself to initiate intracellular signaling cascades. nih.govportlandpress.comahajournals.org
This activation triggers various cellular responses, including changes in cell shape, secretion, metabolic responses, and cell motility. portlandpress.comresearchgate.net For instance, on endothelial cells, PARs play a key role in regulating vascular tone, permeability, and inflammation. wikipedia.orgahajournals.org The signaling is considered a "single-use" event, as the cleaved receptor is internalized and degraded, making it a mechanism well-suited for emergency situations like trauma and inflammation. portlandpress.comresearchgate.net
Different proteases can cleave PARs at distinct sites, leading to biased agonism, where the same receptor can trigger different downstream signals depending on the activating enzyme. nih.govfrontiersin.org For example, thrombin and activated protein C (APC) both cleave PAR1 on endothelial cells, but thrombin cleavage leads to barrier disruption and apoptosis, while APC cleavage is protective. nih.govahajournals.org This highlights the complexity of protease-mediated signaling. The study of enzymes like tryptase, which activates PAR2 and can be assayed using Pyr-pro-arg-pNA, provides crucial insights into these signaling pathways involved in inflammation, pain, and tissue repair. researchgate.netresearchgate.netnih.gov
Application in Studies of Proteolytic Activity in Biological Systems
The chromogenic substrate this compound is a valuable tool for studying proteolytic activity in various biological systems due to its specificity for certain serine proteases. glpbio.com The fundamental principle of its use lies in the enzymatic cleavage of the peptide bond between arginine and p-nitroaniline (pNA). This reaction liberates the chromophore pNA, which has a distinct yellow color and can be quantified by measuring its absorbance at a specific wavelength, typically around 405-410 nm. ahajournals.org This allows researchers to monitor the rate of the enzymatic reaction and determine key kinetic parameters. glpbio.comnih.gov
Conventional methods for studying protease activity involve incubating a purified enzyme with a synthetic substrate like this compound to determine kinetic constants such as the Michaelis constant (Km) and the catalytic rate constant (kcat). glpbio.comnih.gov These constants provide quantitative measures of the enzyme's affinity for the substrate and its catalytic efficiency. For example, this compound has been used to determine the kinetic constants for tryptase from both guinea pigs and humans, as well as for coagulation factor XIa. glpbio.comresearchgate.net
| Enzyme | Source | Km (mM) | kcat (s⁻¹) |
| Tryptase | Guinea Pig | 0.24 - 0.26 | Not specified |
| Tryptase | Human | 0.24 - 0.43 | Not specified |
| Factor XIa | Not specified | 0.56 | 350 |
| Data sourced from GlpBio. glpbio.com |
Beyond purified systems, modern approaches like peptidomics and activity-based protein profiling (ABPP) provide a broader view of protease activity within complex biological samples. nih.govsemanticscholar.org Peptidomics analyzes the complete set of peptides in a sample, providing a snapshot of the proteolytic events that have occurred. nih.gov ABPP uses specially designed chemical probes that covalently bind to the active site of proteases, allowing for their detection, quantification, and identification in lysates, cells, and even whole organisms. dntb.gov.uanih.gov These advanced techniques, often complemented by simpler chromogenic assays using substrates like this compound, are crucial for understanding the functional roles of proteases in health and disease. nih.govdntb.gov.ua
Research on the Regulation of Intrinsic Coagulation Cascade Proteases
The intrinsic pathway of blood coagulation is a cascade of enzymatic reactions involving a series of serine proteases that are activated sequentially on a phospholipid surface. ahajournals.orgteachmephysiology.combritannica.com This pathway is essential for hemostasis, the process that stops bleeding, but its aberrant activation can lead to thrombosis. ahajournals.orgnih.gov The cascade is traditionally initiated by the activation of Factor XII upon contact with a negatively charged surface, leading to the sequential activation of Factor XI, Factor IX, and finally Factor X, which marks the beginning of the common pathway. teachmephysiology.combritannica.comgeekymedics.com
This compound serves as a specific substrate for Factor XIa (FXIa), a key protease in the intrinsic pathway. glpbio.comnih.gov The ability to measure the activity of FXIa using this chromogenic substrate allows researchers to investigate its function and regulation in detail. glpbio.com Research has shown that FXIa activates Factor IX by cleaving specific peptide bonds. nih.gov The use of substrates like this compound has been instrumental in determining the kinetic constants of FXIa and in developing assays to measure its levels in plasma. glpbio.comnih.gov
The regulation of the intrinsic pathway is tightly controlled to prevent excessive clotting. teachmephysiology.com This regulation occurs through several mechanisms, including:
Positive Feedback: Thrombin, the final enzyme of the common pathway, amplifies its own production by activating upstream factors, including Factor XI, Factor VIII, and Factor V. geekymedics.comnih.gov
Negative Feedback: Natural anticoagulants provide crucial inhibitory control. Antithrombin is a protease inhibitor that inactivates thrombin, FXIa, and other factors. teachmephysiology.com The Protein C pathway, activated by thrombin, leads to the degradation of essential cofactors Va and VIIIa. teachmephysiology.comgeekymedics.com
Studies using tools like this compound to dissect the activity of individual proteases like FXIa are vital for understanding the delicate balance of the coagulation cascade and for developing therapeutic strategies targeting thrombotic diseases. ahajournals.orgnih.govnih.gov
| Factor Name | Activated Form | Function in Cascade |
| Factor XII (Hageman factor) | Factor XIIa | Initiates the cascade; activates Factor XI. nih.gov |
| Prekallikrein | Kallikrein | Participates in the reciprocal activation of Factor XII. ahajournals.org |
| Factor XI (Plasma thromboplastin (B12709170) antecedent) | Factor XIa | Activates Factor IX. nih.gov |
| Factor IX (Christmas factor) | Factor IXa | In complex with Factor VIIIa, activates Factor X. teachmephysiology.com |
| Factor VIII (Antihemophilic factor) | Factor VIIIa | Cofactor for Factor IXa. britannica.com |
| Factor X (Stuart-Prower factor) | Factor Xa | First enzyme of the common pathway. geekymedics.com |
| This table summarizes key proteases and cofactors of the intrinsic coagulation pathway. |
Advanced Methodological Developments and Analytical Techniques for Pyr Pro Arg Pna Applications
High-Throughput Screening Assays Incorporating Pyr-Pro-Arg-pNA
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for their effects on specific biological targets. The simplicity and reliability of the this compound assay make it well-suited for HTS campaigns aimed at identifying inhibitors of trypsin-like serine proteases.
In a notable application, this compound was utilized to screen for inhibitors of activated protein C (APC), a serine protease with a crucial role in regulating blood coagulation and inflammation. mdpi.com A study focused on generating and screening a large library of macrocyclic compounds employed this compound to measure APC activity. mdpi.com The assay was performed in a 384-well plate format, a standard for HTS, allowing for the simultaneous testing of numerous compounds. The concentration of this compound was kept constant at 0.48 mM, and the residual enzyme activity in the presence of potential inhibitors was monitored by measuring the absorbance of the released pNA at 405 nm. mdpi.com
The data generated from such screens are typically used to determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) for promising compounds. The IC50 value, which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, is calculated by fitting the dose-response data to a sigmoidal curve. mdpi.com The Ki value, a more specific measure of an inhibitor's potency, can then be derived using the Cheng-Prusoff equation, which also takes into account the substrate concentration and the Michaelis constant (Km) of the enzyme for the substrate. mdpi.com
The kinetic parameters of various proteases with this compound as a substrate are crucial for designing and interpreting HTS assays. The table below presents some of the reported kinetic constants for different enzymes.
| Enzyme | Michaelis Constant (Km) | Catalytic Rate Constant (kcat) | Source |
| Human Tryptase | 0.24 - 0.43 mM | Not Reported | |
| Guinea Pig Tryptase | 0.24 - 0.26 mM | Not Reported | |
| Coagulation Factor XIa | 0.56 mM | 350 s⁻¹ | |
| Activated Protein C (APC) | Not Reported | Not Reported | mdpi.com |
This table is interactive. Click on the headers to sort the data.
The successful application of this compound in HTS demonstrates its robustness and utility in identifying and characterizing novel protease inhibitors, a critical step in the development of new therapeutic agents.
Integration of this compound Assays with Complementary Analytical Methods
To gain a more comprehensive understanding of protease activity and inhibition, this compound assays are increasingly being integrated with other powerful analytical techniques. This combination allows for the validation of screening hits, the elucidation of inhibition mechanisms, and the analysis of complex biological samples.
Furthermore, High-Performance Liquid Chromatography (HPLC) is another valuable tool that can be integrated with this compound assays. HPLC can be used to purify and analyze the components of a reaction mixture, including the substrate, the product, and any inhibitors. In the context of screening for protease inhibitors, HPLC can be used to separate and purify active compounds from a library of synthetic peptides. mdpi.com The purity and identity of the synthesized compounds can be confirmed by analytical HPLC and mass spectrometry before they are tested in the this compound assay. This integrated approach ensures that the observed inhibitory activity is due to the intended compound and not an impurity.
The combination of these techniques provides a multi-faceted approach to studying protease function. The initial high-throughput screening with this compound can identify potential inhibitors, which can then be further characterized and validated using the high-resolution and specificity of HPLC and mass spectrometry.
Development of Biosensors for Specific Protease Detection Utilizing this compound (Research Prototype Stage)
The development of biosensors for the rapid and sensitive detection of proteases is a burgeoning field of research with significant potential for clinical diagnostics and environmental monitoring. While research on biosensors specifically incorporating this compound is still in its nascent stages, the principles of peptide-based biosensors provide a clear roadmap for their future development. These biosensors typically rely on the immobilization of a specific peptide sequence onto a transducer surface, which can be optical or electrochemical.
Electrochemical Biosensors: An electrochemical biosensor could be developed by immobilizing the Pyr-Pro-Arg peptide sequence onto an electrode surface. The cleavage of this peptide by a target protease would result in a change in the electrochemical properties of the electrode, such as its impedance or capacitance. This change could be measured and correlated to the concentration of the protease. The pNA moiety itself is electrochemically active, and its release upon peptide cleavage could also be detected directly at an electrode surface, providing a clear and quantifiable signal. While no research prototypes specifically using this compound have been reported, the fundamental principles have been demonstrated for other peptide-based electrochemical biosensors for detecting various analytes.
Optical Biosensors: Similarly, an optical biosensor could be designed by attaching the Pyr-Pro-Arg peptide to a surface that supports optical detection methods, such as surface plasmon resonance (SPR) or fluorescence. In an SPR-based sensor, the binding and subsequent cleavage of the peptide by a protease would alter the refractive index at the sensor surface, leading to a detectable shift in the SPR angle. Alternatively, the peptide could be labeled with a fluorophore and a quencher. Cleavage of the peptide would separate the fluorophore and quencher, resulting in an increase in fluorescence intensity that is proportional to the protease activity. A fluorogenic substrate with a similar peptide sequence, Pyr-Pro-Arg-AMC (aminomethylcoumarin), has been used to measure the activity of activated protein C, demonstrating the feasibility of using this peptide sequence in fluorescence-based detection methods. mdpi.com
The development of such biosensors would offer several advantages over traditional solution-based assays, including the potential for miniaturization, real-time monitoring, and use in point-of-care settings. Although research is still required to create and validate prototypes, the specificity of the Pyr-Pro-Arg sequence for certain proteases makes it a promising candidate for the development of the next generation of protease biosensors.
Future Research Perspectives and Emerging Applications of Pyr Pro Arg Pna
Exploration of Novel Protease Targets for Pyr-Pro-Arg-pNA as a Research Tool
A primary future direction for this compound lies in its application for the discovery and characterization of novel proteases. While its use as a substrate for enzymes like tryptase and coagulation factor XIa is well-documented, its potential to identify new enzymatic activities remains a promising area of investigation. researchgate.netglpbio.com The specificity of this compound for cleavage after an arginine residue makes it a suitable tool for screening for and characterizing new trypsin-like serine proteases from a variety of biological sources.
For instance, in the characterization of a novel neutral protease from the fruiting bodies of the straw mushroom Volvariella volvacea, researchers found that the enzyme's activity was significantly enriched for the cleavage of peptides containing phenylalanine and arginine residues. mdpi.com While this particular study used casein as a general substrate, the use of a specific chromogenic substrate like this compound could provide more precise kinetic data for such newly identified proteases.
Future research could involve screening extracts from diverse organisms, such as bacteria, fungi, and marine life, for the ability to hydrolyze this compound. This could lead to the identification of novel proteases with unique properties and potential industrial or therapeutic applications. The characterization of such enzymes would involve determining key kinetic parameters, such as the Michaelis constant (K_m) and the catalytic rate constant (k_cat), for which this compound is an ideal substrate.
Table 1: Known Protease Targets for this compound
| Protease | Source | K_m (mM) | k_cat (s⁻¹) |
| Tryptase | Guinea Pig | 0.24 - 0.26 | Not Reported |
| Tryptase | Human | 0.24 - 0.43 | Not Reported |
| Coagulation Factor XIa | Not Specified | 0.56 | 350 |
This table is based on available data and may not be exhaustive. researchgate.netglpbio.com
Design of Modified this compound Analogs for Enhanced Research Utility
To broaden the scope and improve the specificity of protease research, the design and synthesis of modified this compound analogs present a significant opportunity. While this compound is effective, its specificity can be limited. The development of analogs with altered peptide sequences could allow for the targeting of a wider range of proteases with greater selectivity.
For example, by substituting the pyroglutamic acid (Pyr), proline (Pro), or arginine (Arg) residues with other natural or unnatural amino acids, researchers could create a library of substrates to profile the specificity of a particular protease in detail. This approach has been successfully used with other classes of peptide substrates to map the substrate preferences of various proteases, providing a structural framework for the design of specific inhibitors and diagnostic tools. researchgate.netresearchgate.net
Furthermore, the p-nitroanilide reporter group could be replaced with other moieties to enhance the substrate's utility. For instance, coupling the peptide to a fluorophore could increase the sensitivity of the assay, allowing for the detection of lower enzyme concentrations. The use of fluorinated substrate analogues has been shown to be an effective method for probing the mechanisms of enzymatic reactions. mbl.or.kr While specific research on modified this compound analogs is not yet widely published, the principles of peptide substrate modification are well-established and represent a clear path for future research.
Contribution of this compound to Basic Mechanistic Enzymology and Proteomics Research
This compound and its future analogs are expected to continue to make significant contributions to the fundamental understanding of enzyme mechanisms. The hydrolysis of this substrate by serine proteases follows a well-defined kinetic pathway, involving the formation of an acyl-enzyme intermediate. researchgate.netnih.gov By studying the kinetics of this compound hydrolysis under various conditions (e.g., different pH, temperature, or in the presence of inhibitors), researchers can gain insights into the catalytic mechanism of the enzyme.
Solvent isotope effects and temperature dependencies of the kinetic parameters for the hydrolysis of similar p-nitroanilide substrates have revealed complexities in the catalytic process, such as the coupling of active site chemistry with protein conformational changes. researchgate.netnih.gov Such studies, applied to a wider range of proteases using this compound, could uncover new details about the mechanistic origins of substrate specificity and catalysis.
In the field of proteomics, this compound-based assays can be adapted for high-throughput screening to identify proteases with specific activities within complex biological samples. The development of activity-based probes (ABPs) based on the Pyr-Pro-Arg sequence could also facilitate the imaging and characterization of active serine proteases in their native cellular environment. frontiersin.org
Applications in Understanding Protein Turnover and Degradation Pathways
A more nascent but potentially impactful application of this compound is in the study of protein turnover and degradation. The controlled breakdown of proteins is a fundamental cellular process, and dysregulation of these pathways is implicated in numerous diseases. While current methods for studying protein degradation often rely on complex mass spectrometry-based approaches, simple and robust enzymatic assays could provide complementary information. scienceopen.com
For instance, a this compound-based assay could be used to measure the activity of specific proteases that are known to be involved in cellular protein degradation pathways. Changes in the activity of these proteases under different cellular conditions or in disease states could provide insights into the regulation of protein turnover.
While there is currently limited direct evidence of this compound being used in this specific context, the development of cellular assays that utilize this or similar substrates to report on the activity of degradation-associated proteases is a logical next step. This could involve engineering cells with reporter constructs that release a cleavable peptide, which can then be measured in the extracellular medium using a this compound-based assay.
Potential for this compound in Academic Drug Discovery Research (Lead Identification and Validation)
This compound and its derivatives are well-suited for use in academic drug discovery research, particularly for the identification and validation of protease inhibitors. High-throughput screening (HTS) campaigns can be readily established using this chromogenic substrate to screen large compound libraries for potential inhibitors of a target protease. nih.govnih.gov The simplicity and cost-effectiveness of a colorimetric assay make it an attractive option for academic labs.
Once initial hits are identified, this compound can be used in secondary assays to determine the potency (e.g., IC₅₀ values) and mechanism of inhibition of the lead compounds. The validation of a protease as a drug target often involves demonstrating that inhibition of the enzyme leads to a desired cellular or physiological effect. nih.gov In this context, a reliable enzymatic assay using this compound is an essential tool.
For example, in the development of antiviral drugs targeting the SARS-CoV-2 proteases, similar fluorescence-based peptide cleavage assays were central to the screening and validation of inhibitors. scienceopen.comnih.gov The same principles can be applied to any protease for which this compound is a substrate, making it a valuable tool in the academic pursuit of new therapeutics for a wide range of diseases.
Q & A
Q. What is the chemical identity of Pyr-Pro-Arg-pNA, and how is it utilized in enzyme kinetic assays?
this compound (CAS 72194-57-1) is a synthetic tripeptide chromogenic substrate with the molecular formula C22H30N8O5. It is widely used to measure enzymatic activity, particularly for serine proteases like Factor XIa (FXIa) and trypsin. The para-nitroaniline (pNA) moiety releases a yellow-colored product upon cleavage, enabling spectrophotometric quantification (absorbance at 405 nm). Key parameters include its molecular weight (502.52 g/mol), hydrophilicity (average score: 3), and stability at -80°C to -20°C .
Methodological Note : When designing assays, ensure substrate purity (>95%) and validate storage conditions to prevent degradation. Pre-warm the substrate to assay temperature (e.g., 37°C) to avoid temperature-dependent kinetic errors .
Q. How can researchers optimize this compound concentration for measuring FXIa activity?
Q. How can researchers address discrepancies in reported kinetic parameters (e.g., Km) for this compound across studies?
Variations in Km often arise from differences in:
- Enzyme purity : Contaminants (e.g., thrombin in FXIa preparations) alter substrate specificity.
- Assay conditions : pH (optimum ~7.4 for FXIa), temperature, and ionic strength (e.g., 150 mM NaCl for physiological relevance) .
- Data normalization : Ensure activity is normalized to enzyme concentration (e.g., active-site titration).
Resolution Strategy :
Q. What experimental design considerations are critical for using this compound in high-throughput screening (HTS) of protease inhibitors?
Key factors include:
- Signal-to-noise ratio : Use low-well-volume plates (e.g., 384-well) and minimize evaporation.
- Z’-factor validation : Ensure Z’ > 0.5 for robust HTS. For this compound, this requires tight control of:
Q. How can researchers validate the specificity of this compound for FXIa in complex biological matrices (e.g., plasma)?
Plasma contains competing proteases (e.g., thrombin, kallikrein). To validate specificity:
- Pre-treatment : Use corn trypsin inhibitor (CTI) to inhibit FXIIa.
- Inhibitor panels : Include selective FXIa inhibitors (e.g., cyclic peptide-based inhibitors) and compare residual activity .
- Immunodepletion : Remove FXIa via antibody-coupled beads and confirm loss of substrate cleavage.
Data Integrity and Reproducibility
Q. What steps ensure reproducibility of this compound-based assays across laboratories?
Follow guidelines from the American Psychological Association (APA) and NSF criteria for scientific rigor:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
